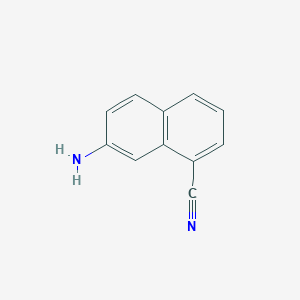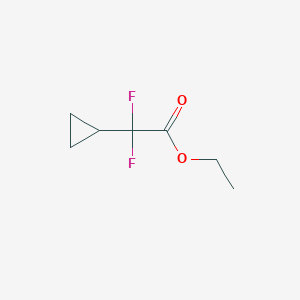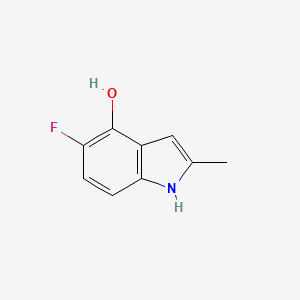
5-Fluoro-2-methyl-1H-indol-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-methyl-1H-indol-4-OL: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. The presence of a fluorine atom and a hydroxyl group on the indole ring makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-1H-indol-4-OL typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 2-methylindole.
Hydroxylation: The hydroxyl group at the 4-position can be introduced via a hydroxylation reaction using reagents like m-chloroperbenzoic acid (m-CPBA) or other suitable oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) can also be fine-tuned to achieve efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-methyl-1H-indol-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the indole ring.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
Oxidation: Formation of 5-fluoro-2-methyl-1H-indole-4-one.
Reduction: Formation of 5-fluoro-2-methylindole.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluoro-2-methyl-1H-indol-4-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-methyl-1H-indol-4-OL depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific targets, while the hydroxyl group can participate in hydrogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoroindole: Lacks the methyl and hydroxyl groups, making it less versatile in certain applications.
2-Methylindole: Lacks the fluorine and hydroxyl groups, resulting in different chemical and biological properties.
4-Hydroxyindole:
Uniqueness
5-Fluoro-2-methyl-1H-indol-4-OL is unique due to the combination of the fluorine atom, methyl group, and hydroxyl group on the indole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1260774-25-1 |
|---|---|
Fórmula molecular |
C9H8FNO |
Peso molecular |
165.16 g/mol |
Nombre IUPAC |
5-fluoro-2-methyl-1H-indol-4-ol |
InChI |
InChI=1S/C9H8FNO/c1-5-4-6-8(11-5)3-2-7(10)9(6)12/h2-4,11-12H,1H3 |
Clave InChI |
CYWKWHIZROSYTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1)C=CC(=C2O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916458.png)

![2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole](/img/structure/B11916485.png)
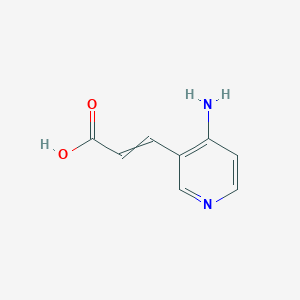
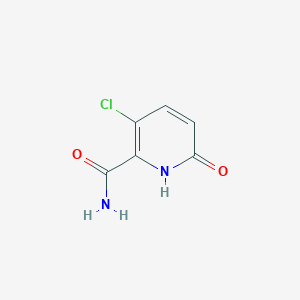

![3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11916504.png)
![3-Chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B11916510.png)


![6-Butoxy-2-azaspiro[3.3]heptane](/img/structure/B11916524.png)
